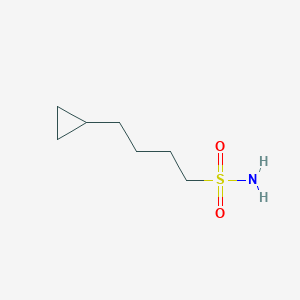
4-Cyclopropylbutane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropylbutane-1-sulfonamide is a chemical compound with the CAS Number: 2137754-89-1 . It has a molecular weight of 177.27 and is typically stored at room temperature . It is a powder in its physical form .
Synthesis Analysis
The synthesis of sulfonamides, such as this compound, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . This method is commonly used due to its high yield compared to other methods . There are also other synthetic approaches and applications of sulfonimidates, which focus on their synthesis from sulfur (II), sulfur (IV), and sulfur (VI) reagents .Molecular Structure Analysis
The IUPAC name for this compound is the same as its common name . Its InChI Code is 1S/C7H15NO2S/c8-11(9,10)6-2-1-3-7-4-5-7/h7H,1-6H2,(H2,8,9,10) . The molecular structure of sulfonamides has been studied at the molecular and supramolecular level using computational modeling approaches at the quantum mechanical level .Chemical Reactions Analysis
Sulfonamides, including this compound, can undergo a variety of chemical reactions. For instance, they can be modified, degraded, or used as nutrients by some bacteria . They can also act as alkyl transfer reagents to acids, alcohols, and phenols .Physical And Chemical Properties Analysis
This compound is a powder in its physical form . The solid forms of sulfonamides often display different mechanical, thermal, and physicochemical properties that can influence the bioavailability and stability of the drugs . The polymorphic structures of these compounds are of great interest to the pharmaceutical industry because of their ability to modify the physical properties of the active pharmaceutical ingredient .Aplicaciones Científicas De Investigación
Organic Synthesis Applications
One notable application of related sulfonamide structures in organic synthesis is demonstrated through the Lewis acid catalyzed (3 + 2)-annulations . Such reactions involve donor-acceptor cyclopropanes and ynamides, yielding cyclopentene sulfonamides with high yield and diastereoselectivity. This method provides an efficient pathway for synthesizing complex cyclic structures, which are valuable in drug development and synthetic chemistry (Mackay et al., 2014).
Medicinal Chemistry Applications
In medicinal chemistry, sulfonamide compounds, including those structurally related to 4-Cyclopropylbutane-1-sulfonamide, have been explored for their therapeutic potential. Carbonic anhydrase inhibitors , for example, are a class of sulfonamides with applications in treating conditions like glaucoma, epilepsy, and certain types of cancer. These inhibitors work by blocking the activity of carbonic anhydrase enzymes, crucial for pH regulation and fluid balance in the body. Recent studies have focused on developing sulfonamide inhibitors that are selective for specific carbonic anhydrase isoforms, aiming to minimize side effects and enhance therapeutic efficacy (Supuran, Scozzafava, & Casini, 2003).
Environmental Applications
The environmental impact of sulfonamides, including potential analogs of this compound, has been a growing concern. These compounds are often used as antibiotics in veterinary medicine and can enter the environment through agricultural runoff, leading to antibiotic resistance. Research on the biotransformation and environmental behavior of sulfonamides has shown that these compounds can persist in soil and water, influencing microbial communities and potentially impacting human health through the development of antibiotic-resistant bacteria (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Mecanismo De Acción
Target of Action
4-Cyclopropylbutane-1-sulfonamide is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes in the body.
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, sulfonamides prevent the conversion of PABA to dihydropteroate, a precursor of folic acid . This results in a decrease in the production of folic acid, which is essential for the synthesis of nucleic acids in bacteria .
Pharmacokinetics
Sulfonamides are generally well-absorbed orally and are widely distributed throughout all tissues . They are primarily excreted unchanged in the urine .
Result of Action
The inhibition of folic acid synthesis by this compound leads to a decrease in the production of nucleic acids in bacteria, thereby inhibiting their growth and multiplication . This results in the bacteriostatic effect of sulfonamides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sulfonamides in the environment can lead to the development of resistance in bacteria . Moreover, environmental concentrations of sulfonamides can alter bacterial structure and induce deformities in certain organisms .
Safety and Hazards
The safety information for 4-Cyclopropylbutane-1-sulfonamide includes several hazard statements: H302, H315, H319, H335 . It also includes several precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Direcciones Futuras
Looking ahead, growing registries of cases, pharmacoepidemiology studies, and translational research into the mechanisms of injury may produce better diagnostic tools, markers for risk and disease, and prevention and therapeutics . The increase in the number of new sulfonamide derivatives makes it necessary to study more rationally the chemical structure . The solid forms often display different mechanical, thermal, and physicochemical properties that can influence the bioavailability and stability of the drugs .
Propiedades
IUPAC Name |
4-cyclopropylbutane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c8-11(9,10)6-2-1-3-7-4-5-7/h7H,1-6H2,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHXHOYEIDKUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

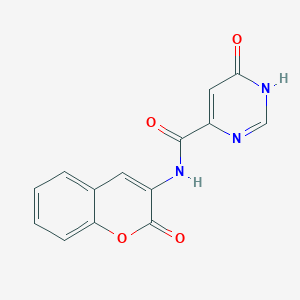
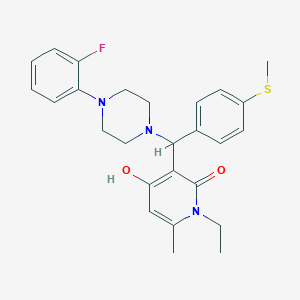
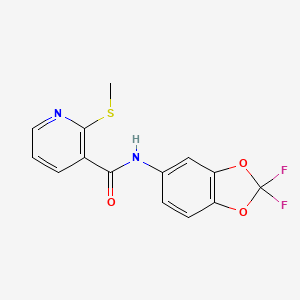

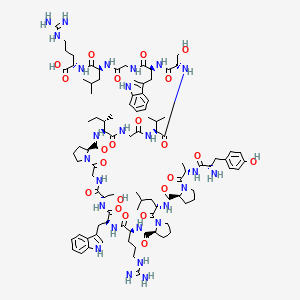
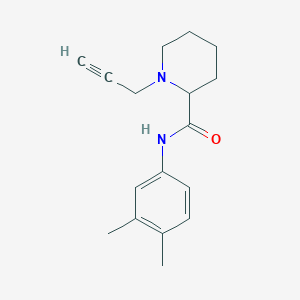

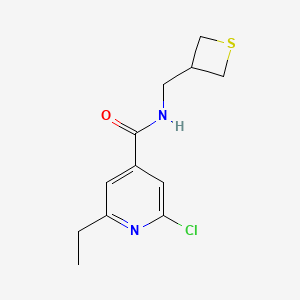
![N-(tert-butyl)-4-[(4-cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2782793.png)
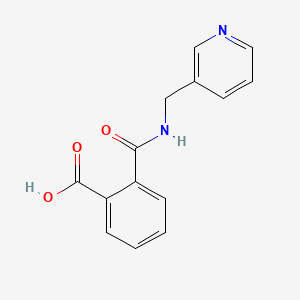
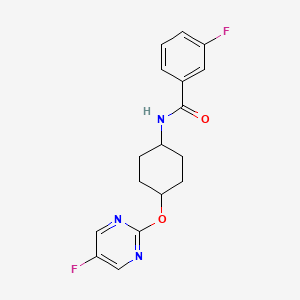
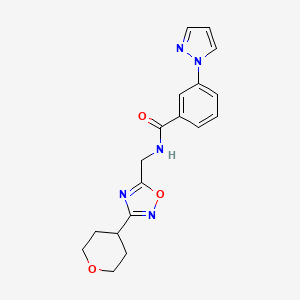
![5,6-Dichloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazine-2-carboxylic acid](/img/structure/B2782798.png)
![Tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-YL)ethyl]carbamate](/img/structure/B2782799.png)